molecular formula C28H38O7 B15192788 Coagulanolide CAS No. 929622-96-8

Coagulanolide

Cat. No.: B15192788
CAS No.: 929622-96-8
M. Wt: 486.6 g/mol
InChI Key: XAEUKOBJPRGERY-VLXOZLMASA-N
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Description

Coagulanolide is a bioactive compound isolated from the fruits of Withania coagulans, a medicinal plant commonly known as Indian cheese maker or vegetable rennet. This compound belongs to the class of withanolides, which are steroidal lactones known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coagulanolide involves the extraction of withanolides from the fruits of Withania coagulans. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Coagulanolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological activities .

Scientific Research Applications

    Chemistry: Coagulanolide serves as a valuable lead compound for the synthesis of new withanolide derivatives with enhanced biological activities.

    Biology: In biological research, this compound is used to study its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: this compound has shown promise in the treatment of diabetes, cancer, and inflammatory diseases due to its anti-diabetic, anti-cancer, and anti-inflammatory properties.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

Coagulanolide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Coagulanolide is compared with other similar withanolides, highlighting its uniqueness:

Properties

CAS No.

929622-96-8

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,14R,15S,17S)-14,15,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)27(33)14-21(30)28(34)19-10-9-17-7-6-8-20(29)25(17,4)18(19)11-12-24(27,28)3/h6,8-9,18-19,21-22,30,32-34H,7,10-14H2,1-5H3/t18-,19+,21-,22+,24+,25-,26-,27-,28-/m0/s1

InChI Key

XAEUKOBJPRGERY-VLXOZLMASA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)O)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)O)O)C

Origin of Product

United States

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